molecular formula C14H13N3O B12851891 2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine

2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine

Cat. No.: B12851891
M. Wt: 239.27 g/mol
InChI Key: SLDGQKYOKJBARQ-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under the catalysis of trifluoracetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C14H13N3O/c1-18-12-6-4-11(5-7-12)9-17-10-14-13(16-17)3-2-8-15-14/h2-8,10H,9H2,1H3

InChI Key

SLDGQKYOKJBARQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=N3

Origin of Product

United States

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